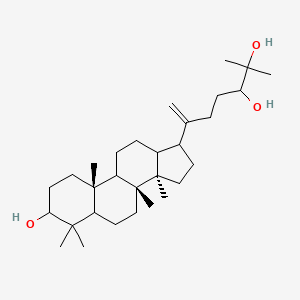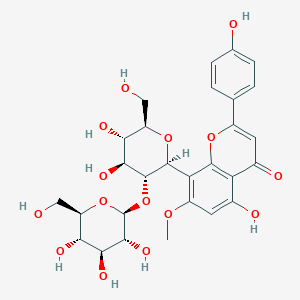
Isospinosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isospinosin is a flavonoid compound derived from the seeds of Ziziphus jujuba var. spinosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isospinosin can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the glycosylation of flavonoid aglycones with glucose or other sugar moieties under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the seeds of Ziziphus jujuba var. spinosa. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Isospinosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Isospinosin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives. It is also used in the synthesis of novel flavonoid compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms underlying these effects and to develop potential treatments for oxidative stress-related diseases.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects. It is also being explored for its potential in cancer therapy and cardiovascular disease treatment.
Industry: In the pharmaceutical and nutraceutical industries, this compound is used as an active ingredient in dietary supplements and functional foods due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of isospinosin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in oxidative stress, inflammation, and cell survival. For example, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound can activate signaling pathways that promote cell survival and protect against oxidative damage.
Comparación Con Compuestos Similares
Isospinosin is structurally similar to other flavonoid compounds, such as spinosin and quercetin. it has unique features that distinguish it from these compounds:
Spinosin: Both this compound and spinosin are C-glycosyl flavonoids derived from Ziziphus jujuba var. spinosa. this compound has different glycosylation patterns, which can result in distinct biological activities.
Quercetin: Quercetin is a widely studied flavonoid with potent antioxidant and anti-inflammatory properties. While this compound shares some of these properties, it has unique structural features that may confer additional therapeutic benefits.
Propiedades
Fórmula molecular |
C28H32O15 |
|---|---|
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-15-7-13(33)18-12(32)6-14(10-2-4-11(31)5-3-10)40-25(18)19(15)26-27(23(37)21(35)16(8-29)41-26)43-28-24(38)22(36)20(34)17(9-30)42-28/h2-7,16-17,20-24,26-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,22+,23+,24-,26+,27-,28+/m1/s1 |
Clave InChI |
XSAFLFYGYGKUKQ-QGTQAJIUSA-N |
SMILES isomérico |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
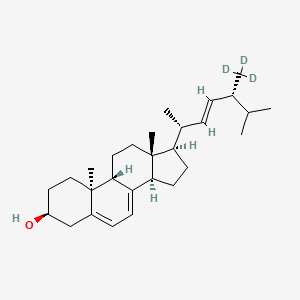
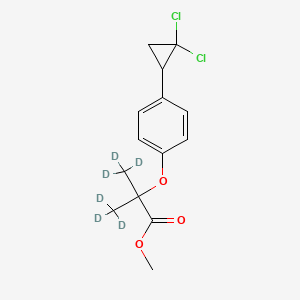
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
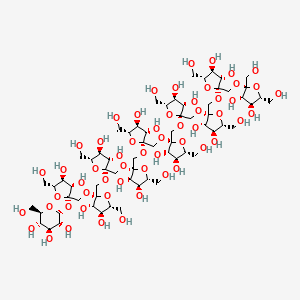

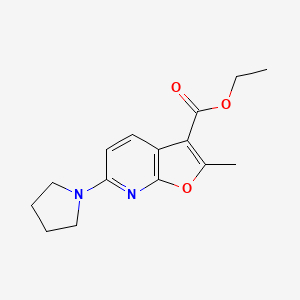
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
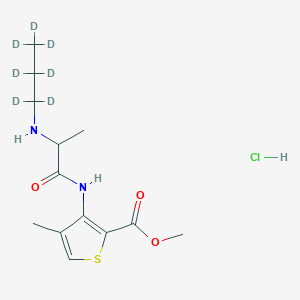
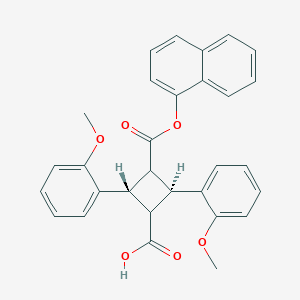
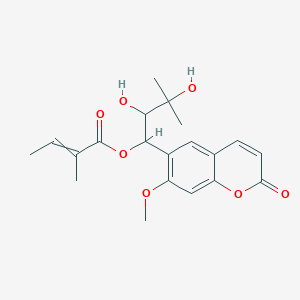
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
